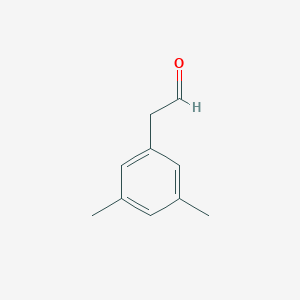
2-(3,5-Dimethylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dimethylphenyl)acetaldehyde” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Synthesis Analysis
The synthesis of “2-(3,5-Dimethylphenyl)acetaldehyde” or similar compounds often involves complex chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenyl)acetaldehyde” is determined by its molecular formula, C10H12O . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 238.8±9.0 °C at 760 mmHg, and a flash point of 111.9±10.2 °C .Physical And Chemical Properties Analysis
“2-(3,5-Dimethylphenyl)acetaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 238.8±9.0 °C at 760 mmHg, and a flash point of 111.9±10.2 °C . It also has a molar refractivity of 45.6±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 152.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Sensing and Analysis
One notable application is in the development of sensitive detection methods for carbonyl compounds (e.g., aldehydes and ketones) in environmental samples. A study described the use of a fluorescent probe for trace measurement of these compounds in water samples, highlighting an innovative approach to environmental monitoring and analysis (Houdier et al., 2000). This research could be crucial for tracking pollutants and ensuring water quality.
Material Science and Polymer Research
Research into the thermal decomposition of 3,5-dimethylphenol resins, which are related to 2-(3,5-Dimethylphenyl)acetaldehyde, has revealed their structure and graphitization mechanism. This knowledge is instrumental in designing materials with specific thermal properties for advanced applications (Lenghaus et al., 2001).
Chemical Synthesis and Catalysis
The compound's derivatives have been explored for their reactivity and potential in synthetic chemistry. For instance, the oxidation of trimethylphenol with molecular oxygen catalyzed by copper(II) systems produced 3,5-dimethyl-4-hydroxybenzaldehyde, demonstrating its applicability in organic synthesis and catalysis (ShimizuMasao et al., 2006). Additionally, the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines involved multicomponent reactions where 2-(3,5-Dimethylphenyl)acetaldehyde could potentially play a role, showing its utility in the construction of complex organic molecules (Turgunalieva et al., 2023).
Photocatalysis
Research on photocatalysis has demonstrated the complete oxidation of acetaldehyde to CO2 under light irradiation over Pd/WO3 photocatalysts. This process, relevant to air purification and environmental remediation, underscores the broader applications of aldehyde compounds in developing sustainable technologies (Arai et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGYQMHCQYIRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)acetaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



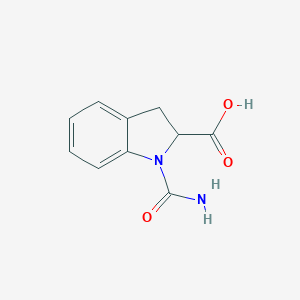
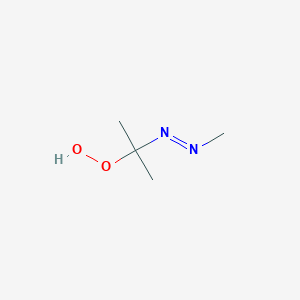
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

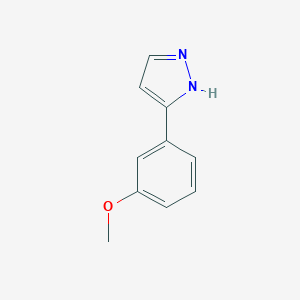

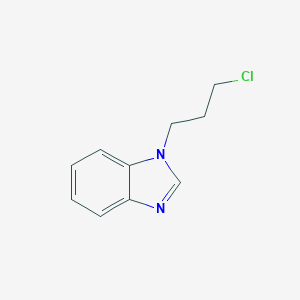

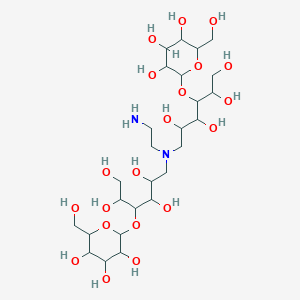


![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)